molecular formula C12H14O2 B15273106 1-(3,5-Dimethylphenyl)butane-1,3-dione

1-(3,5-Dimethylphenyl)butane-1,3-dione

Cat. No.: B15273106
M. Wt: 190.24 g/mol
InChI Key: HJSNDSFJYWWMHF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)butane-1,3-dione is an organic compound with the molecular formula C₁₂H₁₄O₂ It is characterized by a butane-1,3-dione backbone substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 3,5-dimethylacetophenone and ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)butane-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that regulate metabolic or signaling pathways.

Comparison with Similar Compounds

    1-(3,5-Dimethylphenyl)ethanone: Similar structure but with a shorter carbon chain.

    1-(3,5-Dimethylphenyl)propan-1-one: Another related compound with a different carbon chain length.

Uniqueness: 1-(3,5-Dimethylphenyl)butane-1,3-dione is unique due to its specific substitution pattern and carbon chain length, which can influence its reactivity and applications. Its distinct properties make it suitable for specific chemical reactions and applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)butane-1,3-dione

InChI

InChI=1S/C12H14O2/c1-8-4-9(2)6-11(5-8)12(14)7-10(3)13/h4-6H,7H2,1-3H3

InChI Key

HJSNDSFJYWWMHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC(=O)C)C

Origin of Product

United States

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